Ethyl 3-hydrazinylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydrazinylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-5(8)3-4-7-6/h7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSADVCEAHGNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Pathways of Ethyl 3 Hydrazinylpropanoate
Analysis of Nucleophilic Centers and Electrophilic Interactions
The chemical behavior of Ethyl 3-hydrazinylpropanoate is dominated by the presence of two nitrogen atoms in the hydrazine (B178648) group, which act as primary nucleophilic centers. The terminal nitrogen (NH2) is generally more nucleophilic and sterically less hindered compared to the internal nitrogen (NH). This difference in nucleophilicity allows for selective reactions under controlled conditions.
The molecule also possesses electrophilic sites. The carbonyl carbon of the ethyl ester group is susceptible to nucleophilic attack, leading to substitution or hydrolysis reactions. Additionally, the carbon atoms of the ethyl group can undergo nucleophilic substitution, although this is generally less favorable.
The interplay between the nucleophilic hydrazine and the electrophilic ester functionalities allows for a range of chemical transformations. The lone pairs of electrons on the nitrogen atoms can readily attack electron-deficient centers, initiating a variety of condensation and cyclization reactions.
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones
A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones. This compound readily reacts with aldehydes and ketones, where the nucleophilic terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone.
Aldehyde and Ketone Reactivity Studies
The reaction of this compound with various aldehydes and ketones proceeds efficiently, often under mild acidic catalysis, to afford ethyl 3-(2-alkylidene/arylidenehydrazinyl)propanoates. The general mechanism involves the initial formation of a carbinolamine intermediate, which then dehydrates to the stable hydrazone.
The reactivity of the carbonyl compound plays a significant role in the reaction rate. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse range of hydrazone derivatives.
Table 1: Examples of Hydrazone Formation with this compound
| Carbonyl Compound | Product |
| Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)propanoate |
| Acetone | Ethyl 3-(2-isopropylidenehydrazinyl)propanoate |
| Cyclohexanone | Ethyl 3-(2-cyclohexylidenehydrazinyl)propanoate |
Stereochemical Aspects of Hydrazone Formation
The formation of hydrazones from unsymmetrical ketones or certain aldehydes can result in the formation of stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond. The stereochemical outcome of the reaction can be influenced by factors such as the steric bulk of the substituents on both the carbonyl compound and the hydrazine, as well as the reaction conditions.
In many cases, the formation of the thermodynamically more stable E isomer is favored to minimize steric interactions. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are crucial for the determination of the stereochemistry of the resulting hydrazones.
Cycloaddition and Cyclocondensation Reactions
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through cycloaddition and cyclocondensation reactions. These reactions often involve the participation of both the hydrazine and the ester functionalities.
A prominent example is the reaction with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, which leads to the formation of pyrazole (B372694) derivatives. The reaction proceeds via an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the remaining nitrogen atom or an enamine tautomer on the second carbonyl group, followed by dehydration, affords the stable aromatic pyrazole ring. The specific regioisomer formed can depend on the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.
Other Characteristic Reactions and Transformational Chemistry
Beyond hydrazone formation and pyrazole synthesis, this compound can undergo other characteristic transformations. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding 3-hydrazinylpropanoic acid. This carboxylic acid derivative offers further opportunities for chemical modification, such as amide bond formation.
Furthermore, the hydrazine moiety can participate in reduction and oxidation reactions. Under certain conditions, the N-N bond can be cleaved. The nucleophilicity of the hydrazine also allows it to act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of more complex molecular architectures. Intramolecular cyclization of the resulting adducts can provide access to various saturated heterocyclic systems, such as pyrazolidinones.
Synthesis and Structural Characterization of Ethyl 3 Hydrazinylpropanoate Derivatives
Derivatives via Hydrazone Formation
Hydrazone formation represents a fundamental pathway for derivatizing Ethyl 3-hydrazinylpropanoate. This involves the condensation reaction between the terminal nitrogen atom of the hydrazine (B178648) moiety and a carbonyl compound, typically an aldehyde or a ketone.
Synthesis of Substituted N'-Arylidene-Ethyl 3-hydrazinylpropanoates
The synthesis of N'-Arylidene-Ethyl 3-hydrazinylpropanoates is generally achieved through the condensation reaction of this compound with various substituted aromatic aldehydes. researchgate.netminarjournal.com This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid, often with a catalytic amount of acid to facilitate the reaction. researchgate.netnih.gov The process involves the nucleophilic attack of the primary amine group of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azometine (–C=N–NH–) group of the hydrazone. minarjournal.comnih.gov
The reaction is versatile and accommodates a wide range of substituents on the aromatic aldehyde, allowing for the creation of a diverse library of hydrazone derivatives. The products are typically crystalline solids and can be purified by recrystallization. ekb.eg
Table 1: Synthesis of Representative N'-Arylidene-Ethyl 3-hydrazinylpropanoate Derivatives
| Entry | Aromatic Aldehyde | Resulting Hydrazone Product | Typical Solvent |
|---|---|---|---|
| 1 | Benzaldehyde | Ethyl 3-(2-benzylidenehydrazinyl)propanoate | Ethanol |
| 2 | 4-Hydroxybenzaldehyde | Ethyl 3-(2-(4-hydroxybenzylidene)hydrazinyl)propanoate | Ethanol |
| 3 | 4-Methoxybenzaldehyde | Ethyl 3-(2-(4-methoxybenzylidene)hydrazinyl)propanoate | Ethanol |
| 4 | 4-Nitrobenzaldehyde | Ethyl 3-(2-(4-nitrobenzylidene)hydrazinyl)propanoate | Acetic Acid |
Elucidation of Geometric Isomerism in Hydrazone Products
Hydrazones derived from this compound can exist as geometric isomers (E/Z) due to the restricted rotation around the carbon-nitrogen double bond (C=N). nih.gov The presence of an additional nitrogen atom in hydrazones lowers the double-bond character, which can facilitate E/Z isomerization compared to imines. nih.govresearchgate.net
The stability and predominance of one isomer over the other are influenced by several factors, including steric hindrance and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net In many acylhydrazones, the (Z)-isomer can be stabilized by the formation of an intramolecular hydrogen bond, which promotes controllable isomerization. nih.gov The electronic effects of substituents on the aryl ring also play a significant role in the isomer energetics. mdpi.com
The differentiation and characterization of these isomers are typically accomplished using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The chemical shifts of the protons attached to the azometine group and the aromatic ring can differ significantly between the E and Z configurations. Photochemical studies, often involving UV irradiation, can be used to induce and study the isomerization process between the E and Z forms. nih.govresearchgate.net
Heterocyclic Ring System Formation
This compound is a valuable synthon for constructing a variety of nitrogen-containing heterocyclic scaffolds, which are prominent in medicinal chemistry.
Pyrazole (B372694) and Fused Pyrazole Synthesis
Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are commonly synthesized by reacting a hydrazine with a 1,3-dicarbonyl compound. youtube.com In the Knorr pyrazole synthesis, this compound can react with various 1,3-diketones or β-ketoesters. youtube.comhilarispublisher.com The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com For example, the reaction with ethyl acetoacetate (B1235776) yields a pyrazolone (B3327878) derivative. hilarispublisher.comnih.gov
Fused pyrazole systems can also be synthesized. A notable method involves the cyclization of o-alkynylchalcones with a hydrazine derivative like this compound in a solvent such as methanol, which provides a straightforward approach to these complex structures. rhhz.net
Table 2: Pyrazole Synthesis using this compound
| Entry | 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |
|---|---|---|
| 1 | Acetylacetone (2,4-Pentanedione) | Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate |
| 2 | Ethyl Acetoacetate | Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanoate |
| 3 | Dibenzoylmethane | Ethyl 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanoate |
1,2,4-Triazole (B32235) and 1,3,4-Oxadiazole Derivatives
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles often proceeds from hydrazide or thiosemicarbazide (B42300) precursors. zsmu.edu.uazsmu.edu.ua To form a 1,2,4-triazole from this compound, it can first be converted into a corresponding thiosemicarbazide. This is achieved by reacting it with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then undergo cyclization under alkaline conditions to form a 1,2,4-triazole-3-thione ring. zsmu.edu.uazsmu.edu.ua Alternatively, various methods exist for synthesizing 1,2,4-triazoles from hydrazines and other reagents like formamide (B127407) under microwave irradiation or through multi-component reactions. organic-chemistry.org
1,3,4-Oxadiazoles: The most common synthetic routes to 1,3,4-oxadiazoles involve the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. nih.govnih.gov To utilize this compound, it would first be acylated with a suitable acid chloride or anhydride (B1165640) to form an N-acyl derivative. This derivative can then be reacted with another carboxylic acid to form the necessary 1,2-diacylhydrazine intermediate. An alternative pathway is the oxidative cyclization of N-acylhydrazones (synthesized as in section 4.1.1) using reagents such as chloramine-T or under copper catalysis. nih.gov
Thiadiazole and Thiadiazine Scaffolds
Thiadiazoles: Derivatives of 1,3,4-thiadiazole (B1197879) are commonly prepared from thiosemicarbazide precursors. jocpr.com As described for triazole synthesis, this compound can be converted to a thiosemicarbazide. This intermediate can then be cyclized by treatment with acid chlorides, anhydrides, or carboxylic acids under dehydrating conditions to yield 2,5-disubstituted 1,3,4-thiadiazoles. jocpr.comnih.gov Another route involves the reaction of the thiosemicarbazide with an aldehyde to form a thiosemicarbazone, which can then undergo oxidative cyclization.
Thiadiazines: 1,3,4-Thiadiazine scaffolds can also be synthesized from thiosemicarbazide intermediates. nih.gov A general method involves the reaction of a 1,4-disubstituted thiosemicarbazide (derived from this compound) with α-haloacetyl compounds, such as 3-α-bromoacetylcoumarins, in ethanol. nih.gov The reaction proceeds via initial S-alkylation followed by cyclization to form the six-membered thiadiazine ring. ekb.eg
Exploration of Novel Heterocyclic Architectures
The hydrazinyl group in this compound is a potent binucleophile, enabling its use in cyclization reactions to form various heterocyclic rings. Research has focused on leveraging this reactivity to synthesize novel pyrazole and triazole derivatives, which are known for their broad pharmacological activities.
One common synthetic strategy involves the reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative. For instance, the condensation of ethyl acetoacetate with phenylhydrazine (B124118) is a well-established method for producing pyrazolone derivatives. These pyrazolones can then serve as versatile intermediates for the synthesis of more complex fused pyrazole ring systems. The initial reaction yields 3-methyl-1-phenyl-5-pyrazolone, which can be further reacted with various reagents to introduce additional functional groups and build fused heterocyclic structures. researchgate.netjmchemsci.com
Another prominent approach is the cyclocondensation reaction between α,β-unsaturated ketones (chalcones) and hydrazines to afford pyrazoles. nih.gov This method allows for the introduction of diverse substituents on the pyrazole ring, depending on the structure of the starting chalcone. The reaction proceeds through an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.
The synthesis of triazole derivatives from this compound precursors can be achieved through various synthetic routes. One such method involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate. This intermediate can then be cyclized in the presence of a base to yield a triazole-thiol derivative. Further alkylation of the thiol group can introduce additional diversity into the final molecule. ijbr.com.pk Additionally, 1,2,3-triazoles can be synthesized via [3+2] cycloaddition reactions between an azide (B81097) and an alkyne, a reaction popularly known as "click chemistry". mdpi.comscielo.br
The versatility of these synthetic methods allows for the creation of a large library of novel heterocyclic compounds derived from this compound, each with the potential for unique chemical and biological properties.
Advanced Characterization Techniques for Derivative Structure Confirmation
The unambiguous determination of the chemical structure of newly synthesized this compound derivatives is crucial. A combination of advanced spectroscopic and analytical techniques is employed for this purpose, providing detailed information about the molecular framework, functional groups, and stereochemistry of the compounds.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the synthesized derivatives.
In the ¹H NMR spectra of pyrazole derivatives of this compound, characteristic signals are observed for the protons of the pyrazole ring, the ethyl ester group, and any substituents. For example, the methyl protons of the ethyl group typically appear as a triplet around 1.2-1.4 ppm, while the methylene protons resonate as a quartet in the region of 4.1-4.3 ppm. The aromatic protons of a phenyl substituent on the pyrazole ring usually appear as a multiplet between 7.2 and 7.8 ppm. The proton on the C4 position of the pyrazole ring often appears as a singlet in the downfield region. researchgate.netresearchgate.net
The ¹³C NMR spectra provide information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the range of 160-170 ppm. The carbons of the pyrazole ring resonate in the aromatic region, with their specific chemical shifts being dependent on the nature and position of the substituents. For instance, in a study of 1-phenyl-3-aryl/t-butyl-5-arylpyrazoles, the C4 carbon chemical shifts showed a good linear correlation with the Hammett constants for the 5-aryl substituents.
| Proton Type | Typical ¹H Chemical Shift (ppm) | Multiplicity | Typical ¹³C Chemical Shift (ppm) |
| Ester -CH₃ | 1.2 - 1.4 | Triplet | ~14 |
| Ester -CH₂- | 4.1 - 4.3 | Quartet | ~60 |
| Pyrazole C-H | 6.0 - 8.0 | Singlet/Doublet | 100 - 150 |
| Aromatic C-H | 7.0 - 8.5 | Multiplet | 120 - 140 |
| Ester C=O | - | - | 160 - 170 |
This table presents typical chemical shift ranges and may vary depending on the specific derivative and solvent used.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in the synthesized molecules.
The FT-IR spectra of this compound derivatives typically show a strong absorption band for the C=O stretching vibration of the ester group in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester are usually observed between 1100 and 1300 cm⁻¹. The N-H stretching vibrations of the hydrazinyl moiety or the pyrazole ring can be seen in the range of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrazole ring are found in the 1400-1650 cm⁻¹ region. nih.gov
FT-Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as C=C and N=N, often give rise to strong Raman signals. The symmetric vibrations of the pyrazole ring are typically prominent in the Raman spectra. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3500 | 3100 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| C=O Stretch (Ester) | 1700 - 1750 | 1700 - 1750 |
| C=N, C=C Stretch (Ring) | 1400 - 1650 | 1400 - 1650 |
| C-O Stretch (Ester) | 1100 - 1300 | 1100 - 1300 |
This table presents typical vibrational frequencies and may vary depending on the specific derivative.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For this compound derivatives, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester functionality, leading to a peak at [M-45]⁺. Cleavage of the bond between the carbonyl group and the rest of the molecule can result in the formation of an acylium ion. The fragmentation of the heterocyclic ring will depend on its nature and substituents. For pyrazole derivatives, the fragmentation pattern can be complex, but often involves the cleavage of the ring to produce characteristic fragment ions. researchgate.net The analysis of these fragmentation patterns can help to confirm the proposed structure of the synthesized derivative.
| Fragment Ion | Description |
| [M]⁺ | Molecular Ion |
| [M-29]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| [M-45]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |
| [M-73]⁺ | Loss of propanoate ester group (•COOCH₂CH₃) |
| Ring Fragments | Dependent on the specific heterocyclic ring |
This table presents potential fragmentation patterns and will vary based on the specific derivative and ionization method.
For novel this compound derivatives that can be obtained as single crystals, X-ray diffraction analysis provides unequivocal proof of their structure. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been determined, confirming the connectivity of the atoms and the planarity of the pyrazole ring. researchgate.net Such studies are crucial for confirming the regiochemistry of reactions, especially in cases where multiple isomers can be formed. The data obtained from X-ray crystallography serves as the ultimate reference for validating the structures proposed by spectroscopic methods.
| Compound Name | Crystal System | Space Group | Reference |
| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Monoclinic | P2₁/n | researchgate.net |
| (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Monoclinic | P2₁/c | - |
| (E)-ethyl 3-(2-(6-methoxy-2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate | Monoclinic | P2₁/c | - |
This table provides examples of crystallographic data for related compounds.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Hydrazinylpropanoate
Quantum Mechanical Studies: Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule. These methods would typically be used to determine the optimized geometry, electronic energy, and orbital distributions of Ethyl 3-hydrazinylpropanoate.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely-used computational method for investigating the electronic structure of molecules. For compounds similar in functional groups, researchers often employ functionals like B3LYP to perform geometry optimization and calculate vibrational frequencies. researchgate.netresearchgate.net Such studies help confirm the stability of the molecule's optimized geometry. researchgate.net A DFT analysis of this compound would yield crucial data on its bond lengths, angles, and charge distribution.
Ab Initio Methods and Basis Set Selection
Ab initio methods are quantum chemistry calculations based on first principles. The choice of basis set, such as the 6-311++G(d,p) set, is critical for the accuracy of these calculations. nih.gov This basis set is often used to obtain precise structural parameters like bond lengths and angles. For this compound, a comparative study using different basis sets would be necessary to ensure the reliability of the computed properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A small energy gap suggests that a molecule is more reactive. nih.gov This analysis would reveal the regions of this compound that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO), providing insights into its potential reaction mechanisms. nih.govmdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | Data not available | Difference between LUMO and HOMO energies; indicates chemical reactivity. |
Note: This table is for illustrative purposes only. No published data could be located for this compound.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This approach would allow for the exploration of the conformational landscape of this compound and its interactions with other molecules, such as solvents.
Exploration of Molecular Conformations in Various Environments
MD simulations can reveal the most stable three-dimensional shapes (conformations) of a molecule in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. nih.gov By simulating the molecule's movement, researchers can identify preferential geometries and understand its flexibility, which are crucial for its biological and chemical function.
Intermolecular Interactions and Solvent Effects
The behavior of a molecule is significantly influenced by its interactions with its surroundings, particularly with solvent molecules. nih.gov MD simulations can model these intermolecular forces, such as hydrogen bonding, between this compound and solvent molecules like water. nih.gov This analysis provides a microscopic view of solvation and its effect on the molecule's structure and dynamics.
Table 2: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction | Solvent |
| Hydrazinyl group (-NHNH2) | Hydrogen bond donor/acceptor | Protic solvents (e.g., water, methanol) |
| Ester carbonyl group (C=O) | Hydrogen bond acceptor | Protic solvents |
| Ethyl group (-CH2CH3) | Hydrophobic interactions | Non-polar solvents (e.g., hexane) |
Note: This table represents expected interactions based on chemical principles, not specific findings from MD simulations of the target compound.
Applications of Ethyl 3 Hydrazinylpropanoate in Contemporary Organic Synthesis
Strategic Utility as a Precursor for Diverse Organic Compounds
The primary application of Ethyl 3-hydrazinylpropanoate in organic synthesis is its role as a precursor for various heterocyclic compounds, most notably pyrazole (B372694) derivatives. The hydrazine (B178648) group provides the requisite N-N bond that forms the core of the pyrazole ring. A cornerstone of this chemistry is the Knorr pyrazole synthesis and related condensations, where the hydrazine moiety reacts with a 1,3-dicarbonyl compound.
In a typical reaction, this compound is condensed with a β-ketoester, such as ethyl acetoacetate (B1235776). The reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazolone (B3327878) ring. The propanoate side chain can be retained or modified in subsequent synthetic steps, offering a handle for further functionalization. This strategy is a reliable and high-yielding method for accessing substituted pyrazolones, which are themselves important scaffolds in medicinal chemistry and materials science.
Beyond pyrazoles, the hydrazinyl group is a versatile functional handle for creating other classes of compounds. It can be readily converted into hydrazones by reaction with aldehydes and ketones. These hydrazones are stable intermediates that can be used in the synthesis of other heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrating the compound's broad utility as a foundational building block.
| Reactant A | Reactant B | Resulting Compound Class | Key Reaction Type |
|---|---|---|---|
| This compound | Ethyl Acetoacetate | Pyrazolone Derivative | Condensation/Cyclization |
| This compound | Benzaldehyde | Hydrazone | Condensation |
| This compound | Malononitrile (B47326) | Aminopyrazole Derivative | Condensation/Cyclization |
Role in Multi-Component and Cascade Reaction Development
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued in organic synthesis for their efficiency and atom economy. Hydrazine derivatives are frequently employed as key components in MCRs designed to rapidly build molecular complexity. This compound is well-suited for this role, serving as the hydrazine component in the one-pot synthesis of complex heterocyclic systems.
A prominent example is in the synthesis of pyranopyrazoles, a scaffold of significant biological interest. In a typical four-component reaction, an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine source are combined. In this sequence, this compound can react first with the β-ketoester to form a pyrazolone intermediate in situ. This intermediate then participates in a subsequent cascade of reactions involving the aldehyde and malononitrile (a Knoevenagel condensation followed by a Michael addition and cyclization) to furnish the final, densely functionalized pyranopyrazole product. The ability to participate in sequential reaction pathways without the need for isolation of intermediates makes it a valuable tool for diversity-oriented synthesis and the construction of compound libraries.
| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |
|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | This compound | Pyranopyrazole |
Enabling Synthesis of Complex Molecular Scaffolds and Natural Product Analogs
While this compound is a workhorse for the synthesis of foundational five-membered heterocycles like pyrazoles, its documented application in the construction of highly complex, multi-ring molecular scaffolds or in the total synthesis of natural product analogs is limited. Its primary utility lies in providing the N-N fragment for aromatic heterocyclic systems. The synthesis of more intricate three-dimensional scaffolds or natural products often requires chiral precursors or building blocks with more elaborate stereochemical and functional group arrangements. The value of this compound is therefore most pronounced at the initial stages of a synthetic sequence, where it serves to efficiently generate key heterocyclic cores that may later be incorporated into larger, more complex structures.
Contribution to Novel Reagent and Catalyst Design
The structure of this compound does not lend itself directly to common templates for catalyst or reagent design, and its use in this context is not widely reported in the literature. The development of novel reagents and catalysts often centers on structures with specific steric and electronic properties, such as chiral backbones, phosphine (B1218219) or N-heterocyclic carbene ligands for organometallic catalysis, or specific hydrogen-bonding motifs for organocatalysis. While the pyrazole core, which can be synthesized from this compound, is a component of some well-known ligands (e.g., scorpionates, pyrazolylphosphines), the propanoate moiety of the parent molecule does not typically offer a direct synthetic handle for the assembly of these sophisticated catalytic systems. Therefore, its contribution in this area is indirect, serving as a precursor to the heterocyclic building blocks rather than as a direct component in the final catalyst or reagent structure.
Future Perspectives and Emerging Research Trajectories for Ethyl 3 Hydrazinylpropanoate
Development of Sustainable and Green Synthetic Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial laboratories. For the synthesis of hydrazide derivatives, which includes Ethyl 3-hydrazinylpropanoate, a shift away from conventional methods that often involve hazardous solvents and multiple steps is being actively pursued. researchgate.netajgreenchem.com Research is now focusing on the development of expeditious, solvent-free, one-pot methods, often utilizing microwave irradiation to accelerate reaction times and reduce energy consumption. researchgate.netorientjchem.org
One promising green approach is the direct synthesis of hydrazides from corresponding acids under microwave irradiation without the need for organic solvents or other auxiliary agents like surfactants. researchgate.net This methodology has been shown to be superior to conventional methods, demonstrating a higher E(nvironmental) factor, atom economy, atom efficiency, carbon efficiency, and reaction mass efficiency. researchgate.net For instance, the synthesis of hydrazones, which can be derived from this compound, has been achieved using a grinding technique with a reusable organocatalyst like L-proline, showcasing high yields and the potential for catalyst recycling for several cycles without significant loss of activity. mdpi.com
The use of greener solvents is another critical aspect of sustainable synthesis. researchgate.net While traditional methods might employ solvents that are toxic or have a high environmental impact, research into alternatives is ongoing. The ideal green solvent should be non-toxic, readily available from renewable resources, and biodegradable. nih.govresearchgate.net The application of such solvents in the synthesis of this compound and its derivatives is a key area for future investigation.
| Green Synthesis Approach | Key Advantages | Relevance to this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often solvent-free. | Can be applied to the synthesis of the parent compound and its derivatives, such as pyrazolones. mdpi.com |
| Solvent-Free Reactions | Eliminates solvent waste, simplifies purification. | Reduces the environmental impact of synthesis and downstream applications. ajgreenchem.com |
| Use of Green Solvents | Reduces toxicity and environmental pollution. | Aligns the synthesis with the principles of sustainable chemistry. researchgate.net |
| Organocatalysis | Avoids the use of toxic heavy metals, catalyst can often be recycled. | Offers a more sustainable route to derivatives like hydrazones. mdpi.com |
Exploration of Unprecedented Reaction Pathways and Functionalizations
This compound is a valuable building block in organic synthesis, primarily due to the presence of two reactive nucleophilic nitrogen atoms and an ester functional group. Its most well-documented application is in the synthesis of pyrazolone (B3327878) derivatives. mdpi.comorientjchem.orgjmchemsci.com The Knorr condensation, a classical reaction involving the condensation of β-ketoesters with hydrazines, is a common method to produce 3-methyl-5-pyrazolone, a key intermediate in the synthesis of various pharmaceuticals and dyes. mdpi.comjmchemsci.comjmchemsci.com
Future research is expected to delve into expanding the synthetic utility of this compound beyond these established reactions. The exploration of its participation in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is a promising avenue. Such reactions are highly atom-economical and can rapidly generate molecular diversity.
Furthermore, the functionalization of the hydrazinyl group and the ester moiety can lead to a wide array of novel derivatives with potentially interesting biological activities or material properties. For example, the reaction with various aldehydes and ketones can yield a library of hydrazones. orientjchem.orgnih.gov These hydrazones can then be used as precursors for the synthesis of other heterocyclic compounds. nih.gov The development of catalytic methods to selectively functionalize one of the nitrogen atoms of the hydrazine (B178648) group would open up new avenues for creating complex molecular architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. purdue.edu Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for scalability. rsc.orgrsc.org The synthesis of hydrazine derivatives has been successfully demonstrated using continuous flow technology, highlighting its potential for producing these compounds in a more efficient and controlled manner. bohrium.comrsc.org
The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a logical next step. A continuous flow process could enable the in-situ generation and immediate use of reactive intermediates, minimizing the risks associated with handling potentially unstable compounds. For instance, a telescoped continuous flow process could be designed for the synthesis of pyrazolone derivatives, where this compound is generated in the first reactor and then directly reacted with a β-ketoester in a subsequent reactor without isolation of the intermediate.
Automated synthesis platforms, which combine robotics with chemical reactors, can further accelerate the discovery and optimization of new reactions and molecules. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify optimal parameters. The use of such platforms for the synthesis and functionalization of this compound derivatives would enable the rapid exploration of a vast chemical space.
Advanced Materials Science Applications and Supramolecular Assembly
While the immediate applications of this compound are in organic synthesis, its structure suggests potential as a monomer for the creation of advanced materials. Specifically, it is a precursor to poly(β-amino ester)s (PBAEs), a class of biodegradable polymers with significant promise in biomedical applications, particularly for gene delivery. rsc.orggoogle.comnih.govresolvemass.ca The synthesis of PBAEs typically involves the Michael addition of an amine to a diacrylate ester. rsc.orgresolvemass.carsc.org this compound, with its primary amine functionality, could be explored as a monomer in such polymerizations, potentially leading to novel PBAEs with unique properties.
The ability of molecules to self-assemble into well-defined supramolecular structures is a key principle in nanotechnology and materials science. The hydrazinyl and ester groups in this compound and its derivatives can participate in hydrogen bonding and other non-covalent interactions, which could be exploited to direct the formation of ordered assemblies. For example, the self-assembly of PBAE/mRNA nanoparticles into supramolecular structures has been demonstrated for in vivo applications. nih.gov Future research could focus on designing and synthesizing derivatives of this compound that can form well-defined supramolecular gels, liquid crystals, or other functional materials.
Synergistic Experimental and Computational Research Endeavors
The combination of experimental synthesis and computational modeling is a powerful approach for accelerating chemical research and development. nih.gov Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govmdpi.com These theoretical calculations can be used to predict reaction mechanisms, rationalize experimental observations, and guide the design of new molecules with desired properties. researchgate.net
In the context of this compound, computational studies can be employed to:
Investigate reaction mechanisms: DFT calculations can be used to model the transition states and intermediates of reactions involving this compound, such as the formation of pyrazolones, providing a deeper understanding of the reaction pathway.
Predict spectroscopic properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds derived from this compound. nih.gov
Design new molecules: Computational screening of virtual libraries of this compound derivatives can help identify candidates with promising biological activity or material properties before they are synthesized in the lab. researchgate.net
Study supramolecular interactions: Molecular dynamics simulations can be used to investigate the self-assembly behavior of this compound derivatives and predict the structure of the resulting supramolecular architectures.
The synergy between experimental and computational approaches will be crucial for unlocking the full potential of this compound and its derivatives. Experimentalists can synthesize and test the molecules predicted by theory, while computational chemists can use experimental data to refine their models and make more accurate predictions. This iterative process of design, synthesis, testing, and modeling will undoubtedly lead to exciting new discoveries in the chemistry and application of this versatile compound.
| Research Trajectory | Key Focus Areas | Potential Impact |
| Sustainable Synthesis | Microwave-assisted, solvent-free, and organocatalytic methods. | Reduced environmental impact and increased efficiency of chemical production. |
| Novel Reactions | Multicomponent reactions and selective functionalization. | Expansion of the synthetic toolbox and access to novel molecular architectures. |
| Flow Chemistry | Continuous manufacturing and process intensification. | Safer, more efficient, and scalable production of this compound and its derivatives. |
| Materials Science | Monomer for poly(β-amino ester)s and supramolecular self-assembly. | Development of new biodegradable polymers and functional materials for biomedical applications. |
| Computational Chemistry | DFT calculations, molecular docking, and molecular dynamics simulations. | Deeper understanding of reactivity, rational design of new molecules, and prediction of material properties. |
Q & A
Q. What are the established synthetic routes for Ethyl 3-hydrazinylpropanoate, and how can purity be validated?
this compound is typically synthesized via hydrazine substitution reactions. For example, its hydrochloride salt (CAS 1216111-67-9) can be prepared by reacting ethyl 3-chloropropanoate with hydrazine under controlled pH and temperature conditions . Purity validation involves techniques like HPLC (using protocols from USP standards for ester quantification ) or NMR spectroscopy. Comparative analysis with reference spectra from databases such as NIST Chemistry WebBook ensures structural confirmation .
Q. What safety protocols are critical when handling this compound in the lab?
Due to the reactive hydrazine moiety, strict safety measures are required. Use chemical-resistant gloves (e.g., nitrile) and respiratory protection (e.g., NIOSH-approved P95 respirators) to avoid inhalation or skin contact . Work under fume hoods to minimize exposure, and avoid incompatible materials like strong oxidizing agents .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress. For example, accelerated stability testing at 40°C/75% relative humidity over 4 weeks, followed by HPLC analysis, can identify decomposition products . Monitor pH-dependent hydrolysis by tracking hydrazine release via titration .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic acyl substitution reactions?
The hydrazine group acts as a nucleophile, displacing leaving groups in esters or acyl chlorides. Kinetic studies using substrates like ethyl 3-oxopropanoate derivatives (e.g., oxidation to carbonyl intermediates ) reveal second-order kinetics, with rate constants dependent on solvent polarity and temperature. DFT calculations can model transition states to predict regioselectivity .
Q. How can reaction yields be optimized in the synthesis of hydrazone derivatives from this compound?
Yield optimization involves screening catalysts (e.g., acetic acid for pH control) and solvents (e.g., ethanol vs. DMF). For example, coupling with 4-nitrobenzaldehyde (from reagent lists ) achieves >80% yield at 60°C for 6 hours. Use Design of Experiments (DoE) to identify critical parameters like molar ratios and reaction time .
Q. What advanced analytical methods resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR spectra (e.g., tautomerism in hydrazones) require multi-technique validation. Combine high-resolution mass spectrometry (HRMS) with 2D NMR (COSY, HSQC) to confirm structures. Cross-reference with crystallographic data from similar compounds, such as phenylhydrazine derivatives , to resolve ambiguities.
Q. How does this compound interact with biological targets, and what assays are suitable for activity studies?
Its hydrazine group enables Schiff base formation with carbonyl-containing biomolecules. Use enzyme inhibition assays (e.g., α-amylase or acetylcholinesterase) with UV-Vis monitoring at 405 nm . For cellular uptake studies, radiolabel the compound with ³H or ¹⁴C and quantify via scintillation counting .
Methodological Considerations
- Data Analysis : Use statistical tools (e.g., ANOVA for reaction condition comparisons) and software like MestReNova for spectral interpretation .
- Contradiction Management : Compare synthetic yields and spectral data across peer-reviewed studies (e.g., PubChem vs. NIST ) to identify systematic errors.
- Ethical Compliance : Document ethical approval for biological studies, including cytotoxicity testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
